molecular formula C13H17FN2O3S B355620 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine CAS No. 942771-50-8

1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine

Cat. No. B355620
CAS RN: 942771-50-8
M. Wt: 300.35g/mol
InChI Key: VDVFEYHWONAASO-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Scientific Research Applications

Novel Small Molecule Agonists and Antagonists

Research into molecules structurally related to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine has led to the discovery of novel small molecule agonists and antagonists targeting various receptors. For example, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist with potential implications in enhancing gastrointestinal motility through its agonistic activity on the motilin receptor in rabbit gastric antrum tissue (Westaway et al., 2009). This highlights the utility of piperazine derivatives in therapeutic applications targeting gastrointestinal disorders.

Antibacterial Activities

Piperazine derivatives, including those related to this compound, have been explored for their antibacterial properties. Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed compounds with significant antibacterial activities against various pathogens, indicating the potential of such structures in developing new antibacterial agents (Wu Qi, 2014).

Metabolic and Disposition Studies

The metabolic disposition of compounds similar to this compound, such as casopitant, a neurokinin-1 receptor antagonist, has been extensively studied. These studies provide insights into the absorption, distribution, metabolism, and elimination of these compounds in various species, contributing to our understanding of their pharmacokinetic profiles (Miraglia et al., 2010).

Antiproliferative and Anticancer Research

Piperazine derivatives, including N-[2-(4-substituted piperazine-1-yl)acetyl]-N’-[bis-(4-fluorophenyl)methyl]piperazine structures, have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. These studies reveal the potential of piperazine-based compounds in anticancer research, with some derivatives showing higher cytotoxicity than standard treatments like 5-fluorouracil against certain cancer cell lines (Bobtaina et al., 2018).

Future Directions

Piperazine derivatives have been the focus of recent research due to their wide range of biological and pharmaceutical activity . Future research may continue to explore new methods for the synthesis of these compounds and their potential applications in medicine .

properties

IUPAC Name

1-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVFEYHWONAASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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